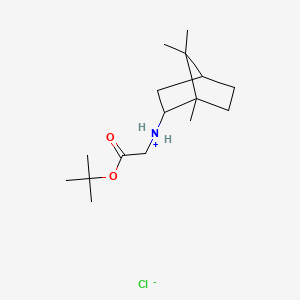
(+-)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of a bornyl group attached to the glycine moiety, with a tert-butyl ester and hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The bornyl group is introduced through a subsequent reaction involving the appropriate bornyl halide and the glycine ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bornyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, oxides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and peptide synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a parakeratosis inhibitor.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine tert-butyl ester hydrochloride
- tert-Butyl aminoacetate hydrochloride
- tert-Butyl glycinate
Uniqueness
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This differentiates it from other glycine derivatives and makes it valuable for specific research applications .
Propriétés
Numéro CAS |
24629-61-6 |
|---|---|
Formule moléculaire |
C16H30ClNO2 |
Poids moléculaire |
303.9 g/mol |
Nom IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C16H29NO2.ClH/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5;/h11-12,17H,7-10H2,1-6H3;1H |
Clé InChI |
JSWQTKNERRQJBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH2+]CC(=O)OC(C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


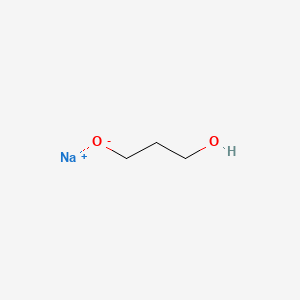
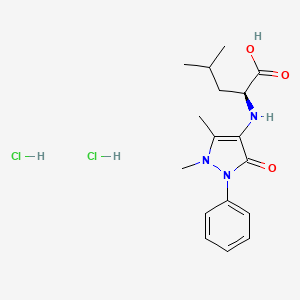
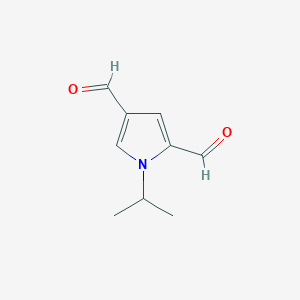
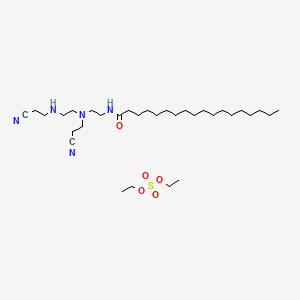
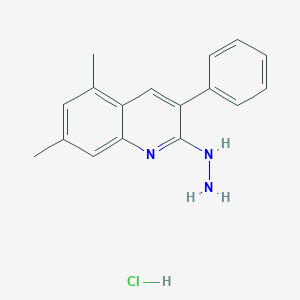
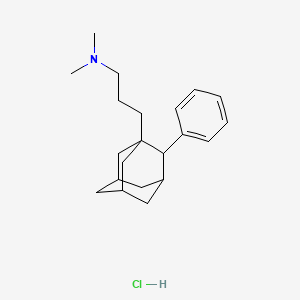
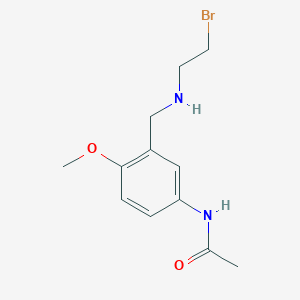
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
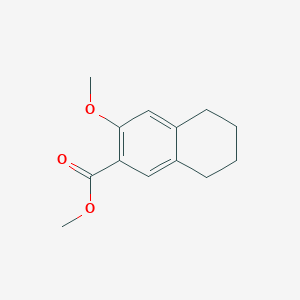
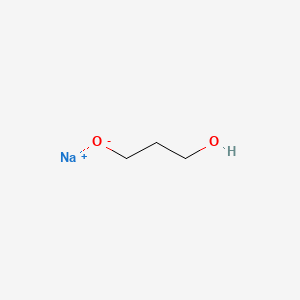
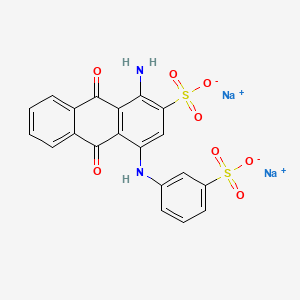
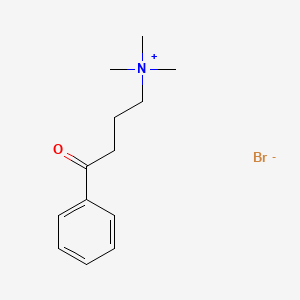

![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
